molecular formula C8H12N2 B11755657 (1R)-1-(6-methylpyridin-2-yl)ethan-1-amine

(1R)-1-(6-methylpyridin-2-yl)ethan-1-amine

Cat. No.: B11755657
M. Wt: 136.19 g/mol
InChI Key: WYWLBJSLKUQLHT-SSDOTTSWSA-N
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Description

(1R)-1-(6-methylpyridin-2-yl)ethan-1-amine: is a chiral amine compound with a pyridine ring substituted with a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(6-methylpyridin-2-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylpyridine.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Amine Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Catalysts and Reagents: Employing specific catalysts and reagents to facilitate the reactions efficiently.

    Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(6-methylpyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation Products: Imines or nitroso compounds.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

(1R)-1-(6-methylpyridin-2-yl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is utilized in the study of enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(6-methylpyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(6-bromopyridin-2-yl)ethan-1-amine
  • (1R)-1-(6-chloropyridin-2-yl)ethan-1-amine
  • (1R)-1-(6-fluoropyridin-2-yl)ethan-1-amine

Uniqueness

(1R)-1-(6-methylpyridin-2-yl)ethan-1-amine is unique due to its specific substitution pattern and chiral center, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1R)-1-(6-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H12N2/c1-6-4-3-5-8(10-6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m1/s1

InChI Key

WYWLBJSLKUQLHT-SSDOTTSWSA-N

Isomeric SMILES

CC1=NC(=CC=C1)[C@@H](C)N

Canonical SMILES

CC1=NC(=CC=C1)C(C)N

Origin of Product

United States

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